1-[(Naphthalen-1-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate 1-[(Naphthalen-1-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15468937
InChI: InChI=1S/C26H28N2O4S/c1-3-23(25(30)27-21-15-9-13-18-10-7-8-14-20(18)21)32-26(31)22(16-17-33-2)28-24(29)19-11-5-4-6-12-19/h4-15,22-23H,3,16-17H2,1-2H3,(H,27,30)(H,28,29)
SMILES:
Molecular Formula: C26H28N2O4S
Molecular Weight: 464.6 g/mol

1-[(Naphthalen-1-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate

CAS No.:

Cat. No.: VC15468937

Molecular Formula: C26H28N2O4S

Molecular Weight: 464.6 g/mol

* For research use only. Not for human or veterinary use.

1-[(Naphthalen-1-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate -

Specification

Molecular Formula C26H28N2O4S
Molecular Weight 464.6 g/mol
IUPAC Name [1-(naphthalen-1-ylamino)-1-oxobutan-2-yl] 2-benzamido-4-methylsulfanylbutanoate
Standard InChI InChI=1S/C26H28N2O4S/c1-3-23(25(30)27-21-15-9-13-18-10-7-8-14-20(18)21)32-26(31)22(16-17-33-2)28-24(29)19-11-5-4-6-12-19/h4-15,22-23H,3,16-17H2,1-2H3,(H,27,30)(H,28,29)
Standard InChI Key FSYTUEDBDFGABY-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)NC1=CC=CC2=CC=CC=C21)OC(=O)C(CCSC)NC(=O)C3=CC=CC=C3

Introduction

1-[(Naphthalen-1-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate is a complex organic compound characterized by its unique molecular structure and functional groups. It is notable for its potential applications in medicinal chemistry, particularly in drug development, due to its structural features that may interact with biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes the use of naphthalene derivatives and other organic reagents. The synthesis process requires careful control of reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction time to ensure high yields and purity of the final product.

Table 2: Synthesis Conditions

ConditionDescription
SolventDimethylformamide (DMF), Dichloromethane, Ethanol
TemperatureControlled, typically elevated for reaction initiation
Reaction TimeVariable, depending on the specific reaction pathway

Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the compound.

Table 3: Potential Applications

Application AreaDescription
Medicinal ChemistryPotential for drug development due to structural features
Biological InteractionsMay interact with biological targets, though specific mechanisms are not fully elucidated

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator